

Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methylbenzo[d]oxazole-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectral properties (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) is not readily available, this document compiles and analyzes data from closely related analogs to offer a robust predictive framework for its characterization. Detailed experimental protocols for obtaining such spectra are also provided.

The molecular formula for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** is $\text{C}_{10}\text{H}_9\text{NO}_3$, and its CAS number is 136663-23-5.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** based on the analysis of similar benzoxazole derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Notes
Aromatic H (H-4, H-5, H-7)	7.5 - 8.2	m	The precise shifts and coupling patterns will depend on the electronic environment created by the methyl and carboxylate groups.
-OCH ₃ (Ester)	~3.9	s	Singlet peak characteristic of a methyl ester.
-CH ₃ (at C-2)	~2.6	s	Singlet peak for the methyl group on the oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C=O (Ester)	165 - 170	Carbonyl carbon of the methyl ester.
C-2 (Oxazole ring)	160 - 165	Quaternary carbon of the oxazole ring attached to the methyl group.
Aromatic C	110 - 150	Carbons of the benzene ring.
C-6	~125-130	The carbon to which the carboxylate is attached.
-OCH ₃ (Ester)	~52	Methyl carbon of the ester.
-CH ₃ (at C-2)	14 - 20	Methyl group carbon.

Prediction is based on spectral data of related benzoxazole structures.

Table 3: Predicted IR Spectral Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1710 - 1730	Strong
C=N Stretch (Oxazole)	1600 - 1650	Medium
C-O Stretch (Ester & Ether)	1200 - 1300	Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium

Prediction is based on spectral data of related benzoxazole structures.

Table 4: Predicted Mass Spectrometry Data

Analysis	Expected Result	Notes
Molecular Ion (M ⁺)	m/z ≈ 191.19	Corresponding to the molecular weight of C ₁₀ H ₉ NO ₃ .
Major Fragments	Loss of -OCH ₃ (m/z ≈ 160)	Common fragmentation pattern for methyl esters.
	Loss of -COOCH ₃ (m/z ≈ 132)	

Prediction is based on spectral data of related benzoxazole structures.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Data Acquisition:
 - Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire ¹³C NMR spectra. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
 - Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the clean ATR crystal before running the sample.
 - Perform baseline correction and other necessary data processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

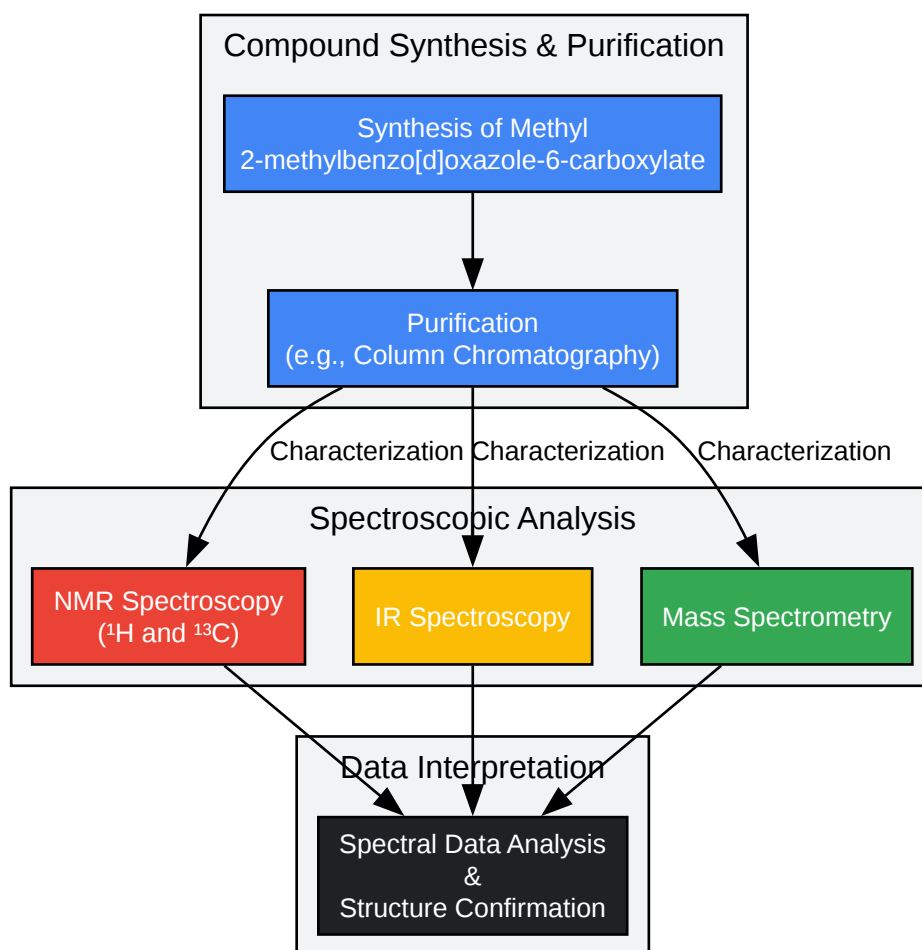
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.



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